molecular formula C11H13ClO B3050770 3-Chloro-1-(4-ethylphenyl)propan-1-one CAS No. 28547-31-1

3-Chloro-1-(4-ethylphenyl)propan-1-one

Cat. No.: B3050770
CAS No.: 28547-31-1
M. Wt: 196.67 g/mol
InChI Key: ZSGVRVIIHCATJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-ethylphenyl)propan-1-one: is an organic compound with the molecular formula C11H13ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon of the propanone chain and an ethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-ethylphenyl)propan-1-one typically involves the chlorination of 1-(4-ethylphenyl)propan-1-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 3-Chloro-1-(4-ethylphenyl)propan-1-one can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether), low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, moderate temperatures.

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-1-(4-ethylphenyl)propan-1-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor in the synthesis of drugs that target specific biological pathways.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

    3-Chloro-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethyl group.

    3-Chloro-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 3-Chloro-1-(4-ethylphenyl)propan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

3-chloro-1-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGVRVIIHCATJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570849
Record name 3-Chloro-1-(4-ethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28547-31-1
Record name 3-Chloro-1-(4-ethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-ethylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-ethylphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(4-ethylphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(4-ethylphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-(4-ethylphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-Chloro-1-(4-ethylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.